An In-depth Technical Guide to 3-bromobenzene-1,2-diol: Chemical Properties and Structure
An In-depth Technical Guide to 3-bromobenzene-1,2-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromobenzene-1,2-diol, also known as 3-bromocatechol, is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern on the catechol ring provides a scaffold for the development of novel therapeutic agents and a versatile intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 3-bromobenzene-1,2-diol, tailored for professionals in research and drug development.
Chemical Structure and Identification
3-bromobenzene-1,2-diol consists of a benzene ring substituted with a bromine atom and two adjacent hydroxyl groups. This arrangement makes it a derivative of catechol (1,2-dihydroxybenzene).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-bromobenzene-1,2-diol[1] |
| Synonyms | 3-Bromocatechol, 3-Bromopyrocatechol, 1-Bromo-2,3-dihydroxybenzene[2][3] |
| CAS Number | 14381-51-2[2][4] |
| Molecular Formula | C₆H₅BrO₂[2][4] |
| SMILES | C1=CC(=C(C(=C1)Br)O)O[1][4] |
| InChI | InChI=1S/C6H5BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H[4] |
| InChIKey | JPBDMIWPTFDFEU-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of 3-bromobenzene-1,2-diol are crucial for its handling, storage, and application in various chemical reactions and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 189.01 g/mol | [1][5] |
| Appearance | White to gray to brown powder or crystals.[2][6] | |
| Melting Point | 40-41 °C[6][7] | |
| Boiling Point | 243 °C[2][6] | |
| Density | 1.844 g/cm³[2][6] | |
| pKa | 8.26 ± 0.10 (Predicted) | [2][6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents.[4][6] | |
| Flash Point | 101 °C[2][6] |
Synthesis
A common and efficient method for the synthesis of 3-bromobenzene-1,2-diol is the demethylation of 2-bromo-6-methoxyphenol using boron tribromide.
Synthetic Workflow
Experimental Protocol: Synthesis of 3-bromobenzene-1,2-diol
This protocol is adapted from a literature procedure for the synthesis of 3-bromocatechol from 2-bromo-6-methoxyphenol.[5]
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Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane (40 mL).
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Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. To this cold solution, slowly add boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) via a syringe or dropping funnel over 15-20 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approximately 100 mL) and continue to stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting product, 3-bromobenzene-1,2-diol, is obtained as a brownish oil (yield: 6.90 g, 93%).[5]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-bromobenzene-1,2-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-bromobenzene-1,2-diol.
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Sample Preparation: Dissolve approximately 10-20 mg of 3-bromobenzene-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of ~0.6-0.7 mL.
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for 3-bromobenzene-1,2-diol are:
-
δ 5.60 (1H, broad singlet, OH)
-
δ 5.69 (1H, broad singlet, OH)
-
δ 6.72 (1H, doublet of doublets, J = 8.1, 8.1 Hz)
-
δ 6.87 (1H, doublet of doublets, J = 1.5, 8.1 Hz)
-
δ 7.00 (1H, doublet of doublets, J = 1.5, 8.1 Hz)[5]
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:
-
δ 109.5, 114.9, 121.9, 123.3, 140.3, 144.5[5]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Prepare a dilute solution of 3-bromobenzene-1,2-diol in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.
-
Analysis: Acquire the mass spectrum. The expected molecular ion peak for C₆H₅BrO₂ would correspond to its molecular weight of 189.01 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample as a thin film between salt plates (NaCl or KBr) or as a KBr pellet if the sample is a solid.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Expected Absorptions:
-
O-H stretch: A broad band in the region of 3550-3200 cm⁻¹ due to hydrogen bonding of the hydroxyl groups.
-
C-O stretch: A strong band in the region of 1260-1000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the region of 1600-1450 cm⁻¹.
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C-Br stretch: A peak in the fingerprint region, typically below 1000 cm⁻¹.
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Reactivity and Potential Applications
3-bromobenzene-1,2-diol is a versatile building block in organic synthesis. The hydroxyl groups can undergo etherification, esterification, and oxidation reactions, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon bonds. This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]
Biological Activity and Signaling Pathways
While specific signaling pathways for 3-bromobenzene-1,2-diol are not extensively documented, its structural analog, 3-chlorocatechol, has been shown to be a potent inhibitor of catechol 2,3-dioxygenase, an enzyme involved in the microbial degradation of aromatic compounds. This suggests that 3-bromobenzene-1,2-diol may exhibit similar inhibitory activity.
The catechol moiety is also known to be redox-active and can be oxidized to a reactive ortho-quinone species. This quinone can then react with cellular nucleophiles, such as cysteine residues in proteins, potentially leading to the modulation of protein function and cellular signaling pathways. This reactivity is a key consideration in the development of catechol-containing drugs.
Safety and Handling
3-bromobenzene-1,2-diol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.[4] Store in a cool, dry place under an inert atmosphere.
References
- 1. scribd.com [scribd.com]
- 2. biocompare.com [biocompare.com]
- 3. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
